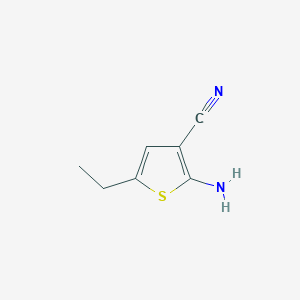

2-Amino-5-ethylthiophene-3-carbonitrile

Description

Contextualization within Thiophene (B33073) Chemistry and Heterocyclic Compounds

2-Amino-5-ethylthiophene-3-carbonitrile is a derivative of thiophene, a five-membered, sulfur-containing aromatic heterocycle. Heterocyclic compounds, which incorporate atoms of at least two different elements in their rings, are fundamental to organic chemistry and biochemistry. The thiophene ring system is a key structural motif found in numerous pharmacologically important molecules. researchgate.net

Substituted 2-aminothiophenes represent a "privileged scaffold" in medicinal chemistry, meaning their structure is recurrent in a variety of known bioactive compounds. impactfactor.orgnih.gov The synthesis of these compounds is most commonly achieved through the Gewald reaction, a multi-component condensation involving a ketone or aldehyde, an active methylene (B1212753) nitrile (like malononitrile), and elemental sulfur, typically in the presence of a basic catalyst. researchgate.netorganic-chemistry.orgthieme-connect.com This one-pot synthesis makes a wide array of substituted 2-aminothiophenes readily accessible for further chemical exploration. researchgate.net

Significance and Research Trajectory of this compound in Medicinal Chemistry

The primary significance of this compound in research stems from its potential as a versatile building block for synthesizing more complex molecules with potential therapeutic applications. The research trajectory follows a well-established path in drug discovery, beginning with the synthesis of the core scaffold and extending to the creation and evaluation of a library of derivatives.

The 2-aminothiophene core, such as that in this compound, is a highly valued precursor in the synthesis of fused heterocyclic systems. The presence of an amino group (-NH2) and a nitrile group (-C≡N) in a vicinal (adjacent) arrangement allows for a variety of cyclization reactions. A prominent application is the synthesis of thieno[2,3-d]pyrimidines, which are formed by reacting 2-aminothiophene-3-carbonitriles with various reagents. nih.govresearchgate.net Thieno[2,3-d]pyrimidine (B153573) derivatives are known to exhibit a broad range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. nih.gov The ethyl group at the 5-position of the thiophene ring can influence the lipophilicity and steric profile of the resulting molecules, potentially modulating their biological activity and pharmacokinetic properties.

Research into 2-aminothiophene derivatives has uncovered a wide spectrum of biological activities. Molecules containing this scaffold have been identified as potent agents against various diseases. nih.gov While specific studies on the 5-ethyl derivative are not extensively detailed in publicly accessible literature, the broader class of 2-aminothiophenes has yielded compounds with significant therapeutic potential, including:

Anticancer Activity: Various derivatives have been evaluated for their ability to inhibit cancer cell lines. impactfactor.org

Antimicrobial and Antifungal Properties: The scaffold is a component of novel agents designed to combat bacterial and fungal infections. ashdin.com

Anti-inflammatory Activity: Marketed anti-inflammatory drugs, such as Tinoridine, contain the 2-aminothiophene motif. thieme-connect.comashdin.com

Antileishmanial Activity: Recent studies have focused on developing 2-aminothiophene derivatives as new drug candidates against leishmaniasis, a neglected tropical disease. mdpi.com

The research strategy involves synthesizing derivatives of the parent compound, this compound, and screening them for activity in various biological assays to identify promising lead compounds for further development. impactfactor.org

Overview of Research Methodologies and Theoretical Frameworks Employed

The study of this compound and its derivatives relies on a combination of analytical techniques to confirm its structure and computational methods to predict its properties and reactivity.

To confirm the synthesis and purity of 2-aminothiophene derivatives, researchers employ a standard suite of spectroscopic techniques. The structural confirmation of these compounds is typically achieved through methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). researchgate.netashdin.com

Infrared (IR) Spectroscopy: This technique identifies the functional groups present in the molecule. For a compound like this compound, characteristic absorption bands would be expected for the N-H stretches of the amino group (typically around 3300-3500 cm⁻¹), the C≡N stretch of the nitrile group (around 2200-2260 cm⁻¹), and C-H stretches for the ethyl and aromatic ring portions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. For this specific molecule, one would expect to see signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the thiophene ring proton, and a broad singlet for the amino protons in the ¹H NMR spectrum. The ¹³C NMR spectrum would show distinct signals for the nitrile carbon, the carbons of the thiophene ring, and the carbons of the ethyl group. ashdin.comscielo.br

Below is a table showing representative spectroscopic data for a closely related 2-aminothiophene derivative, which illustrates the type of data obtained in these analyses.

| Technique | Observed Feature | Typical Chemical Shift / Wavenumber |

| ¹H NMR | Amino Protons (NH₂) | δ 5.8-6.5 ppm (broad singlet) |

| Thiophene Proton (C-H) | δ 6.1-6.7 ppm (singlet) | |

| Alkyl Protons (e.g., -CH₃) | δ 2.0-2.4 ppm (singlet) | |

| ¹³C NMR | Nitrile Carbon (C≡N) | δ 115-117 ppm |

| Thiophene Ring Carbons | δ 99-160 ppm | |

| Alkyl Carbons (e.g., -CH₃) | δ 17-25 ppm | |

| IR Spectroscopy | N-H Stretch (Amino) | ν 3300-3500 cm⁻¹ |

| C≡N Stretch (Nitrile) | ν 2190-2210 cm⁻¹ | |

| C=C Stretch (Aromatic) | ν 1520-1620 cm⁻¹ |

Note: The data in this table is illustrative for the 2-aminothiophene-3-carbonitrile (B183302) class and not specific experimental data for the 5-ethyl derivative.

Alongside experimental work, computational chemistry provides valuable insights into the molecular properties and reactivity of 2-aminothiophene derivatives. Density Functional Theory (DFT) is a common theoretical framework used for these investigations. chemrxiv.orgmdpi.com

DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles. researchgate.net

Predict Spectroscopic Properties: Calculate theoretical IR and NMR spectra, which can aid in the interpretation of experimental data.

Analyze Electronic Structure: Investigate the distribution of electrons within the molecule through analysis of frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO can indicate the chemical reactivity and kinetic stability of the compound. mdpi.com

Elucidate Reaction Mechanisms: Model the pathways of chemical reactions, such as the Gewald synthesis or subsequent cyclization reactions, to understand the transition states and energy barriers involved. chemrxiv.org

These theoretical studies complement experimental findings, providing a deeper understanding at the molecular level and helping to guide the design of new derivatives with desired properties.

X-ray Diffraction in Crystal Structure Determination

A comprehensive search of academic literature and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a specific single-crystal X-ray diffraction study for this compound. Therefore, detailed experimental data on its crystal structure, such as unit cell dimensions, space group, and specific intermolecular interactions, are not available in the public domain at this time.

While crystallographic data for this specific compound is not published, X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For related aminothiophene derivatives, this technique has been crucial in establishing:

Molecular Geometry: Confirming the planarity of the thiophene ring and determining the precise bond lengths and angles between constituent atoms.

Crystal Packing: Elucidating how individual molecules are arranged in the crystal lattice.

Intermolecular Interactions: Identifying non-covalent interactions, such as hydrogen bonds (e.g., between the amino group and the nitrile nitrogen of adjacent molecules) and van der Waals forces, which govern the stability and physical properties of the solid state.

For a compound like this compound, a hypothetical X-ray diffraction analysis would provide the data typically presented in a table format, as shown below.

Table 1: Representative Crystallographic Data Table for a Thiophene Derivative. (Note: This data is illustrative and does not represent the actual data for this compound.)

| Parameter | Value |

| Chemical Formula | C₇H₈N₂S |

| Formula Weight | 152.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.134 |

| b (Å) | 13.739 |

| c (Å) | 11.470 |

| α (°) | 90 |

| β (°) | 100.77 |

| γ (°) | 90 |

| Volume (ų) | 1259.4 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.352 |

| R-factor (%) | - |

Should a crystal structure for this compound be determined and published in the future, it would provide invaluable insight into its solid-state properties and intermolecular behavior.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-5-ethylthiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S/c1-2-6-3-5(4-8)7(9)10-6/h3H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYFOBPFHOSFPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(S1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80576758 | |

| Record name | 2-Amino-5-ethylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635302-32-8 | |

| Record name | 2-Amino-5-ethylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-ethylthiophene-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 2 Amino 5 Ethylthiophene 3 Carbonitrile and Its Derivatives

Gewald Reaction as a Primary Synthetic Routeresearchgate.netchemrxiv.orgresearchgate.netwikipedia.orgresearchgate.netresearchgate.netresearchgate.net

The Gewald reaction, first reported in 1961, stands as the most universal and prominent method for preparing polysubstituted 2-aminothiophenes. arkat-usa.orgresearchgate.net It is a multicomponent reaction that typically involves the condensation of a ketone or aldehyde, an α-activated nitrile, and elemental sulfur in the presence of a base. arkat-usa.orgwikipedia.org For the specific synthesis of 2-Amino-5-ethylthiophene-3-carbonitrile, the reactants would be butanone (to provide the 5-ethyl group), malononitrile (B47326) (to provide the 2-amino and 3-carbonitrile groups), and elemental sulfur.

The reaction proceeds through a sequence of steps, beginning with a Knoevenagel condensation, followed by the addition of sulfur and a subsequent ring-closure and tautomerization to form the stable aromatic thiophene (B33073) ring. arkat-usa.orgwikipedia.org The availability of reagents and generally mild reaction conditions contribute to the widespread utility of this synthetic approach. arkat-usa.orgresearchgate.net

The efficiency of the Gewald reaction is highly dependent on the chosen reaction conditions. Key parameters that are often optimized include the choice of solvent, the base catalyst, and the reaction temperature. researchgate.net Common solvents include alcohols like ethanol (B145695) or methanol, and dimethylformamide (DMF). arkat-usa.org The base is crucial for facilitating the initial condensation and subsequent steps, with organic amines such as piperidine (B6355638), morpholine, or triethylamine (B128534) being traditionally used, often in stoichiometric amounts. arkat-usa.orgthieme-connect.com

Several modifications have been developed to improve reaction yields, shorten reaction times, and enhance the environmental profile of the synthesis. wikipedia.org These advancements include:

Microwave Irradiation: The use of microwave assistance has been shown to be beneficial, often leading to significantly reduced reaction times and improved yields. wikipedia.org

Solvent-Free Synthesis: Performing the reaction under solvent-free conditions, for instance using high-speed vibration milling, presents a green chemistry approach that minimizes waste. researchgate.net

Aqueous Media: Some protocols have been developed using water as a solvent, which is an inexpensive and environmentally friendly option. lookchem.comnih.gov

The table below summarizes a comparison of different catalytic/solvent systems used in the Gewald synthesis of various 2-aminothiophenes.

| Catalyst/Base | Solvent | Temperature | Typical Reaction Time | Reference |

|---|---|---|---|---|

| Triethylamine (Et3N) | Water | Room Temperature | 2–7 hours | lookchem.comnih.gov |

| Piperidine | Ethanol | Reflux | 1.5 hours | researchgate.net |

| Calcium Oxide (CaO) | Ethanol | Reflux | 1–1.5 hours | derpharmachemica.com |

| Piperidinium (B107235) Borate (B1201080) | Ethanol/Water | 100 °C | 20 minutes | thieme-connect.com |

| KF-Alumina | None (Microwave) | N/A | 6 minutes | lookchem.com |

While traditional Gewald reactions often use stoichiometric amounts of amine bases, modern approaches focus on using truly catalytic quantities of more efficient promoters. thieme-connect.comdntb.gov.ua This shift reduces costs and simplifies product purification.

Calcium oxide (CaO) has been identified as a simple, inexpensive, and efficient heterogeneous catalyst for the Gewald reaction. derpharmachemica.com As a readily available alkaline earth metal oxide, CaO can effectively catalyze the one-pot, multicomponent synthesis of 2-aminothiophenes from a ketone, an active nitrile, and elemental sulfur in good yields. derpharmachemica.comchemijournal.com The reaction is typically carried out in refluxing ethanol, and the heterogeneous nature of the catalyst allows for easier separation from the reaction mixture. derpharmachemica.comnih.gov

The table below, derived from research findings, shows the efficacy of CaO in synthesizing a range of 2-aminothiophene derivatives. derpharmachemica.com

| Entry (Starting Ketone) | Product | Time (h) | Yield (%) |

|---|---|---|---|

| Butan-2-one | Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | 1.0 | 85 |

| Butan-2-one | 2-Amino-4,5-dimethylthiophene-3-carbonitrile | 1.0 | 88 |

| Acetone | Ethyl 2-amino-5-methylthiophene-3-carboxylate | 1.5 | 82 |

| Cyclopentanone | 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile | 1.0 | 90 |

| Cyclohexanone | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 1.0 | 92 |

| Cycloheptanone | 2-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile | 1.5 | 86 |

A significant advancement in catalytic Gewald synthesis is the use of piperidinium borate. thieme-connect.comdntb.gov.ua This salt acts as a conjugate acid-base pair, allowing it to be used in truly catalytic amounts (e.g., 20 mol%). thieme-connect.com The proposed mechanism involves the piperidinium cation (the conjugate acid) activating the ketone's carbonyl group by protonation, while the borate anion (the conjugate base) abstracts a proton from the active methylene (B1212753) compound to form a carbanion. thieme-connect.com This dual activation facilitates the initial Knoevenagel condensation. researchgate.netthieme-connect.com

This catalytic system is highly efficient, leading to excellent yields in short reaction times, and can be used in green solvents like ethanol/water mixtures. thieme-connect.com Furthermore, the catalyst demonstrates good recyclability and reusability, adding to its practical advantages. thieme-connect.comthieme-connect.com Studies have shown that with 20 mol% of piperidinium borate, complete conversion can be achieved in as little as 20 minutes at 100 °C. thieme-connect.com

The Knoevenagel condensation is the crucial first step in the Gewald reaction mechanism. chemrxiv.orgwikipedia.org This step involves the base-catalyzed reaction between the carbonyl group of the ketone (butanone) and the active methylene compound (malononitrile). wikipedia.orgchemijournal.com The base abstracts a proton from the α-carbon of the nitrile, generating a carbanion that then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. thieme-connect.com Subsequent dehydration of the resulting alcohol intermediate yields a stable α,β-unsaturated nitrile, also known as a Knoevenagel adduct. arkat-usa.orgwikipedia.org

In some variations of the Gewald synthesis, this α,β-unsaturated nitrile is prepared and isolated first before being reacted with elemental sulfur and a base in a separate second step. arkat-usa.orgresearchgate.net This two-step procedure can be advantageous for ketones that exhibit limited reactivity under standard one-pot conditions. arkat-usa.org

Catalytic Approaches in Gewald Reaction

Alternative and Advanced Synthetic Strategies

While the Gewald reaction is the predominant method, other strategies for the synthesis of 2-aminothiophenes and related heterocycles exist. One notable alternative approach involves the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone. nih.gov This method proceeds through the formation of a Michael adduct, which then undergoes an intramolecular cyclization to yield highly functionalized trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles. nih.gov Although this specific example leads to a dihydrothiophene, it represents a different mechanistic pathway—a Michael addition followed by intramolecular nucleophilic substitution—for constructing the thiophene core, which could be adapted for other substitution patterns. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the 2-aminothiophene core, enabling the creation of diverse derivatives. ibmmpeptide.com These reactions typically involve the coupling of a halogenated or otherwise activated thiophene with a wide range of coupling partners. While the parent 2-aminothiophene can be synthesized directly, these cross-coupling strategies are invaluable for subsequent modifications to introduce new carbon-carbon and carbon-nitrogen bonds. ibmmpeptide.com

Commonly employed palladium-catalyzed reactions for derivatizing thiophene systems include:

Suzuki–Miyaura Coupling: This reaction couples an organoboron reagent with an organohalide. For thiophene derivatives, this typically involves reacting a brominated thiophene with a boronic acid or ester to introduce new aryl, heteroaryl, or alkyl groups. nih.gov The use of specific palladium catalysts and ligands, such as a Pd(OAc)₂/SPhos system, has been shown to be highly efficient for the coupling of bromothiophenes, achieving high yields with low catalyst loading. semanticscholar.org

Sonogashira Coupling: This method is used to form a C-C bond between a terminal alkyne and an aryl or vinyl halide. It allows for the introduction of alkynyl moieties onto the thiophene ring, which are versatile functional groups for further chemical transformations. ibmmpeptide.com

Buchwald–Hartwig Amination: This reaction forms a C-N bond between an organohalide and an amine. It is particularly useful for introducing substituted amino groups at various positions on the thiophene scaffold, expanding the chemical space for biological screening. ibmmpeptide.com

These catalytic systems offer high functional group tolerance and are instrumental in the pharmacomodulation of thiophene-based hit compounds in drug discovery. ibmmpeptide.com For instance, research on related thieno[3,2-d]pyrimidin-4(3H)-one scaffolds has successfully used these three coupling reactions to modulate the molecule at the thiophene ring's 6-position, leading to new analogues with varied biological activities. ibmmpeptide.com

Green Chemistry Approaches in Synthesis

In response to growing environmental concerns, green chemistry principles have been increasingly applied to the synthesis of 2-aminothiophenes. nih.govscribd.com These approaches aim to reduce waste, minimize energy consumption, and use less hazardous substances compared to traditional methods. researchgate.net

Key green strategies include:

Use of Eco-Friendly Solvents: A significant focus has been on replacing conventional volatile organic solvents with more sustainable alternatives. Water is a highly desirable green solvent, and methodologies have been developed to perform the Gewald synthesis of 2-aminothiophenes in aqueous media. nih.govresearchgate.net Polyethylene (B3416737) glycol (PEG) has also been employed as a non-toxic, recoverable, and thermally stable reaction medium. researchgate.net

Catalyst-Free and Benign Catalysis: Some green protocols have eliminated the need for a catalyst entirely. One such method utilizes sodium polysulfides in water under ultrasound activation to initiate the reaction. nih.gov When catalysts are necessary, the focus is on using non-polluting or recyclable options. For example, K₂CO₃ in PEG-400 has been used as an efficient and environmentally acceptable system for synthesizing related pyridine (B92270) derivatives. researchgate.net

Multicomponent Reactions (MCRs): The Gewald reaction itself is a multicomponent reaction, which is inherently aligned with green chemistry principles by combining multiple reactants in a single step. nih.gov This improves atom economy and process efficiency by reducing the number of synthetic steps and purification procedures. scribd.com

These green methodologies not only reduce the environmental impact of chemical synthesis but can also offer advantages in terms of cost-effectiveness and safety. nih.govnih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technology for accelerating chemical reactions, and its application to the synthesis of 2-aminothiophene derivatives has proven highly effective. semanticscholar.org Compared to conventional heating, microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and fewer by-products. semanticscholar.orgmdpi.com

This technique has been successfully applied to the Gewald reaction, providing a rapid and efficient route to various 2-aminothiophene derivatives. semanticscholar.org The process involves subjecting the mixture of a carbonyl compound, an active methylene nitrile, elemental sulfur, and a base to microwave irradiation in a suitable solvent. semanticscholar.orgresearchgate.net Studies have shown that this method is robust, with broad substrate scope and good to excellent yields. semanticscholar.org For example, a library of thirty-one 2-aminothiophene derivatives was synthesized in just 30 minutes per reaction with yields ranging from 57% to 95%. semanticscholar.org

Microwave assistance is also beneficial for the subsequent derivatization of the 2-aminothiophene core. In one report, 2-amino-3-thiophene-carbonitriles were reacted with various ketones under microwave irradiation to afford thieno[2,3-b]pyridines in only 5 minutes in the presence of a reusable catalyst. mdpi.com

| Reaction Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Gewald Synthesis of 2-Aminothiophenes | Microwave | 30 min | 57-95% | semanticscholar.org |

| Synthesis of Thieno[2,3-b]pyridines | Microwave | 5 min | Good-Excellent | mdpi.com |

| Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one | Conventional | Several hours | Moderate | researchgate.net |

| Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one | Microwave | 2 min | Improved | researchgate.net |

Ultrasonic Irradiation and Ball-Milling Techniques

Alternative energy sources are a cornerstone of green synthetic chemistry, with ultrasonic irradiation and ball-milling offering distinct advantages.

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, can significantly enhance reaction rates and yields. researchgate.net The physical phenomenon of acoustic cavitation creates localized hot spots with extreme temperatures and pressures, providing the energy for chemical transformations. nih.gov This method has been successfully applied to the synthesis of various heterocycles, including 2-aminothiophenes. nih.govnih.gov A notable green protocol involves the synthesis of 2-aminothiophenes in water under catalyst-free conditions, activated by ultrasound. researchgate.net This approach is energy-efficient and avoids the use of hazardous catalysts and organic solvents. nih.gov

Ball-Milling (Mechanochemistry): This technique involves conducting chemical reactions in the solid state by mechanical force, often without any solvent. researchgate.netmdpi.com Ball-milling is an economical and environmentally friendly method that is gaining traction in organic synthesis. mdpi.com The process can lead to high yields in short reaction times and simplifies product work-up, as the need for solvent removal is eliminated. researchgate.net While direct application to this compound is not widely documented, ball-milling has been effectively used for the synthesis of a wide variety of N-heterocyclic compounds, demonstrating its potential applicability for the solvent-free condensation and cyclization steps involved in thiophene synthesis. mdpi.com

Synthesis of Key Intermediates and Precursors

The construction of the 2-aminothiophene ring relies on the availability of specific precursors and intermediates that contain the necessary carbon, nitrogen, and sulfur backbones.

Precursors for α-enaminonitrile Derivatives

The most common pathway to 2-amino-3-cyanothiophenes, the Gewald reaction, can proceed in a stepwise fashion where an α,β-unsaturated nitrile (also known as an ylidene or enonitrile) is first formed and isolated. sciforum.net This intermediate is a crucial precursor to the final thiophene ring.

The synthesis of this precursor is typically achieved through a Knoevenagel condensation. sciforum.net This reaction involves the base-catalyzed condensation of a carbonyl compound (an aldehyde or ketone) with a compound containing an active methylene group, such as malononitrile or cyanothioacetamide. sciforum.netnih.gov For the synthesis of this compound, the carbonyl precursor would be butanal. The condensation results in the formation of a C=C double bond, yielding the α,β-unsaturated nitrile intermediate. sciforum.net This intermediate is then reacted with elemental sulfur in the presence of a base, which adds to the double bond and subsequently cyclizes to form the aromatic 2-aminothiophene ring. nih.gov

Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile as an Intermediate

2-Amino-5-methylthiophene-3-carbonitrile is a closely related analogue and a vital intermediate in the pharmaceutical industry, most notably for the synthesis of the antipsychotic drug Olanzapine. medchemexpress.comgoogle.com Its synthesis is a well-established example of the Gewald reaction.

The standard procedure involves a one-pot, three-component reaction between propionaldehyde (B47417), malononitrile, and elemental sulfur. guidechem.com A base, such as triethylamine or piperidine, is used to catalyze the reaction, which is typically carried out in a polar organic solvent like N,N-dimethylformamide (DMF) or ethanol. guidechem.com The reaction proceeds through the initial Knoevenagel condensation of propionaldehyde and malononitrile, followed by the addition of sulfur and subsequent intramolecular cyclization and aromatization to yield the final product. guidechem.com

| Reactants | Catalyst/Base | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Propionaldehyde, Malononitrile, Sulfur | Triethylamine | N,N-Dimethylformamide (DMF) | Stirred at ~18°C | guidechem.com |

| Ketone, Malononitrile, Sulfur | Not specified | N,N-Dimethylformamide (DMF) | Stirred at 18-22°C, then poured on ice | guidechem.com |

| o-Nitroaniline, 2-Amino-5-methylthiophene-3-carbonitrile | Cuprous Chloride | Acetonitrile | Heated to 80-85°C (For derivatization) | google.com |

The availability of this intermediate is crucial, and various methods have been optimized to ensure its efficient and large-scale production for pharmaceutical applications. google.comguidechem.com

Formation of Thiophene Ring Systems

The formation of the polysubstituted 2-aminothiophene ring, the core structure of this compound, is most prominently achieved through the Gewald reaction. wikipedia.orgresearchgate.net This multicomponent reaction is a versatile and widely utilized method for synthesizing this class of compounds due to the availability of reagents and generally mild reaction conditions. researchgate.netorganic-chemistry.org The reaction classically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) in the presence of elemental sulfur and a basic catalyst. wikipedia.orgorganic-chemistry.org

The general mechanism for the Gewald reaction proceeds through several key steps. thieme-connect.com It begins with a Knoevenagel condensation between the carbonyl compound (in the case of this compound, this would be butanal) and the active methylene nitrile (malononitrile). wikipedia.org This step is typically catalyzed by a base, which facilitates the formation of a stable intermediate. wikipedia.orgthieme-connect.com The mechanism for the subsequent addition of elemental sulfur is not fully elucidated but is postulated to proceed through a sulfurated intermediate. wikipedia.org This intermediate then undergoes ring closure via a nucleophilic attack of the mercaptide on the cyano group. thieme-connect.com The final step involves a tautomerization to yield the aromatic 2-aminothiophene product. wikipedia.org

The versatility of the Gewald reaction allows for the synthesis of a wide array of substituted 2-aminothiophenes by varying the starting carbonyl and active methylene compounds. researchgate.netlookchem.com For the synthesis of the titular compound, butanal would serve as the carbonyl precursor to provide the 5-ethyl substituent, while malononitrile would provide the 2-amino and 3-carbonitrile functionalities.

Research has demonstrated the efficacy of various catalysts and conditions to optimize this reaction. Bases such as morpholine, triethylamine, or even inorganic bases like sodium carbonate can be employed. sciforum.netresearchgate.net Furthermore, modifications using microwave irradiation have been shown to improve reaction yields and reduce reaction times. wikipedia.org

The following table summarizes research findings for the synthesis of various 2-aminothiophene derivatives using the Gewald reaction, illustrating the typical reactants, conditions, and outcomes.

| Starting Carbonyl | Active Methylene Compound | Catalyst/Solvent | Reaction Time | Product | Yield (%) | Ref. |

| Butan-2-one | Malononitrile | CaO / Ethanol | 10 min | 2-Amino-4,5-dimethylthiophene-3-carbonitrile | 94% | derpharmachemica.com |

| Cyclohexanone | Malononitrile | Et3N / H2O | 6 h | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 92% | lookchem.com |

| Acetophenone | Malononitrile | Piperidinium borate / EtOH/H2O | 2 h | 2-Amino-4-phenylthiophene-3-carbonitrile | 94% | thieme-connect.com |

| Cyclopentanone | Ethyl Cyanoacetate | CaO / Ethanol | 10 min | Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | 92% | derpharmachemica.com |

| Propanal | Ethyl Cyanoacetate | L-Proline / Ethanol | 12 h | Ethyl 2-amino-5-methylthiophene-3-carboxylate | 90% | organic-chemistry.org |

Iii. Advanced Spectroscopic and Structural Characterization of 2 Amino 5 Ethylthiophene 3 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton NMR (¹H NMR) analysis of 2-amino-5-ethylthiophene-3-carbonitrile reveals distinct signals corresponding to the different types of protons in the molecule: the ethyl group (CH₂ and CH₃), the thiophene (B33073) ring proton (H-4), and the amino group (NH₂). The chemical shifts (δ) are influenced by the electronic environment of each proton.

The ethyl group protons appear in the upfield region. The methyl (CH₃) protons typically present as a triplet due to coupling with the adjacent methylene (B1212753) protons. The methylene (CH₂) protons appear as a quartet, resulting from coupling with the methyl protons. The single proton on the thiophene ring at position 4 is expected to appear as a singlet in the aromatic region. The two protons of the amino (NH₂) group generally produce a broad singlet, and its chemical shift can be variable depending on solvent and concentration.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| CH₃ (ethyl) | ~1.25 | Triplet | ~7.5 | 3H |

| CH₂ (ethyl) | ~2.70 | Quartet | ~7.5 | 2H |

| NH₂ | ~4.90 | Broad Singlet | - | 2H |

| H-4 (thiophene) | ~6.60 | Singlet | - | 1H |

Note: Data are typical values and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments within the molecule. For this compound, seven distinct signals are expected, corresponding to each of the seven carbon atoms.

The carbons of the ethyl group are found at the highest field (lowest ppm values). The four carbons of the thiophene ring appear at intermediate chemical shifts, with their exact positions determined by the substituents. The carbon attached to the amino group (C-2) is typically found at a lower field compared to other thiophene carbons due to the electronegativity of nitrogen. The nitrile carbon (C≡N) has a characteristic chemical shift in the 110-120 ppm range. oregonstate.edu The quaternary carbons (C-2, C-3, C-5) often show weaker signals compared to protonated carbons. pressbooks.pub

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C H₃ (ethyl) | ~15 |

| C H₂ (ethyl) | ~23 |

| C-3 | ~85 |

| C ≡N | ~118 |

| C-4 | ~120 |

| C-5 | ~145 |

| C-2 | ~160 |

Note: These are predicted values; experimental values can vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

Key absorptions include:

N-H Stretching: The amino (NH₂) group typically shows two distinct stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric vibrations.

C≡N Stretching: A sharp, intense absorption band around 2200-2230 cm⁻¹ is characteristic of the nitrile group.

C-H Stretching: Absorptions for the aliphatic C-H bonds of the ethyl group are observed just below 3000 cm⁻¹, while the aromatic C-H stretch of the thiophene ring appears above 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations for the thiophene moiety typically appear in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Amino (NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Nitrile (C≡N) | Stretch | 2200 - 2230 |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure. The molecular formula C₇H₈N₂S gives a molecular weight of approximately 152.22 g/mol . In mass spectrometry, this compound would be expected to show a molecular ion peak (M⁺) at m/z ≈ 152. Under slightly different ionization conditions, such as electrospray ionization (ESI), a protonated molecular ion ([M+H]⁺) at m/z ≈ 153 would be prominent. Fragmentation patterns would likely involve the loss of small molecules or radicals from the parent structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within conjugated systems. The 2-aminothiophene-3-carbonitrile (B183302) core contains a conjugated π-system involving the thiophene ring, the amino group, and the nitrile group. This extended conjugation is expected to result in strong UV absorption. Thiophene derivatives often exhibit characteristic absorption bands in the UV region, and the specific wavelengths of maximum absorbance (λmax) are sensitive to substituents and the solvent used. biointerfaceresearch.comekb.eg For this compound, absorptions corresponding to π → π* and n → π* transitions are anticipated.

Single Crystal X-ray Diffraction Studies

While specific single-crystal X-ray diffraction data for this compound is not widely published, studies on closely related 2-aminothiophene derivatives provide insight into the expected structural features. researchgate.netresearchgate.net Such an analysis would definitively determine the three-dimensional arrangement of atoms in the crystalline state, providing precise bond lengths, bond angles, and intermolecular interactions.

For thiophene derivatives, the thiophene ring is expected to be essentially planar. researchgate.netresearchgate.net X-ray diffraction would confirm the relative positions of the amino, ethyl, and carbonitrile substituents on this ring. Furthermore, it would reveal details about the crystal packing, which is often stabilized by intermolecular hydrogen bonds involving the amino group and the nitrile nitrogen atom, forming specific motifs in the crystal lattice. researchgate.net

Molecular Geometry and Conformation in the Solid State

The solid-state molecular geometry of this compound is expected to be largely defined by the planarity of the thiophene ring. Studies on similar compounds, such as 2-amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene, reveal that the thiophene core structure is approximately planar. researchgate.net For this related molecule, which crystallizes in the monoclinic space group P21/c, the geometry is stabilized by various intramolecular interactions. researchgate.net

Table 1: Expected Crystallographic Parameters for this compound (based on analogous compounds)

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)

The molecular structure of this compound is primed for a variety of intermolecular and intramolecular interactions, with hydrogen bonding playing a pivotal role. The primary amino group (-NH2) serves as a hydrogen bond donor, while the nitrogen atom of the carbonitrile group (-C≡N) can act as a hydrogen bond acceptor.

Based on analyses of related aminonitrile derivatives, it is highly probable that both intermolecular and intramolecular hydrogen bonds will be present. mdpi.com For instance, in the crystal structures of aryl-based rac-2-amino-3-carbonitrile derivatives, N—H⋯N and N—H⋯O interactions are commonly observed, leading to the formation of supramolecular networks. mdpi.com In the case of this compound, intermolecular N—H⋯N hydrogen bonds between the amino group of one molecule and the nitrile group of a neighboring molecule are expected to be a dominant feature, linking molecules into chains or more complex assemblies.

Intramolecular interactions, though perhaps weaker, may also contribute to stabilizing the molecular conformation. While the direct geometry of the title compound is not known, in similar structures, intramolecular hydrogen bonds can form between nearby functional groups, creating stable ring motifs. researchgate.net

Table 2: Anticipated Hydrogen Bonding Interactions for this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Intermolecular | Amino Group (N-H) | Nitrile Group (N) |

Crystal Packing Analysis

The crystal packing of this compound will be dictated by the interplay of the intermolecular forces, primarily the hydrogen bonds discussed above, as well as weaker van der Waals interactions. The combination of N—H⋯N hydrogen bonds is expected to result in the formation of a robust supramolecular structure. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C7H8N2S), HRMS would provide an exact mass measurement, allowing for the unambiguous confirmation of its molecular formula.

In a typical HRMS experiment using a technique like electrospray ionization (ESI), the molecule would be ionized, most likely forming the protonated molecule [M+H]+. The instrument, such as a Q Exactive hybrid quadrupole-Orbitrap mass spectrometer, would then measure the m/z of this ion to four or more decimal places. mdpi.com This high precision allows for differentiation between compounds with the same nominal mass but different elemental compositions.

Tandem mass spectrometry (HRMS/MS) could be further employed to elucidate the structure by inducing fragmentation of the parent ion and analyzing the resulting product ions. unito.it The fragmentation pattern would be characteristic of the 2-aminothiophene-3-carbonitrile structure, likely showing losses of small neutral molecules related to its functional groups. This detailed fragmentation data provides powerful confirmation of the compound's identity and connectivity.

Table 3: Theoretical HRMS Data for this compound

| Molecular Formula | Ion Type | Calculated Exact Mass (m/z) |

|---|---|---|

| C7H8N2S | [M+H]+ | 153.0535 |

Iv. Theoretical and Computational Investigations of 2 Amino 5 Ethylthiophene 3 Carbonitrile

Density Functional Theory (DFT) Calculations

No published studies were found that performed DFT calculations on this specific molecule. Therefore, data on its electronic properties, vibrational frequencies, isotropic chemical shifts, and optimized molecular geometry from DFT methods are not available.

Electronic Properties Studies

Information regarding the electronic properties, such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), energy gap, and molecular electrostatic potential (MEP) of 2-Amino-5-ethylthiophene-3-carbonitrile, is not available from published DFT studies.

Vibrational Frequency Analysis and Potential Energy Distribution

A vibrational frequency analysis and potential energy distribution (PED) assignment for this compound have not been reported. Without these calculations, a theoretical vibrational data table (FT-IR, Raman) cannot be constructed.

Isotropic Chemical Shift Calculations

There are no available studies reporting the calculated isotropic chemical shifts (¹H and ¹³C NMR) for this compound using methods like Gauge-Invariant Atomic Orbital (GIAO).

Molecular Geometry Optimization

Optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for this compound from DFT calculations are not present in the scientific literature.

Time-Dependent Density Functional Theory (TD-DFT) Methods

No literature could be found that applies TD-DFT methods to study the excited-state properties, such as electronic absorption spectra (UV-Vis), of this compound.

Molecular Docking Analysis for Biological Interactions

While the general class of 2-aminothiophenes is of interest in medicinal chemistry, specific molecular docking studies detailing the interaction of this compound with any biological targets (e.g., proteins, enzymes) have not been published.

In Silico ADMET Analysis

An in-depth search of scientific literature and chemical databases did not yield any specific in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) studies focused on this compound. While computational ADMET screening is a common practice in modern drug discovery to predict the pharmacokinetic and toxicological properties of novel compounds, specific data for this particular thiophene (B33073) derivative is not publicly available in the reviewed sources. Such an analysis would typically involve the use of various computational models to predict properties like intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential for toxicity. The absence of this data highlights a research gap in the comprehensive profiling of this compound.

Comparative Studies with Computational Models and Experimental Data

A comprehensive review of available scientific literature reveals a lack of published studies that directly compare computational models and experimental data for this compound. While theoretical and computational chemistry plays a crucial role in predicting molecular properties and reaction outcomes, these models are most robust when validated against experimental findings. For many related 2-aminothiophene derivatives, researchers have successfully correlated data from techniques like X-ray crystallography, NMR spectroscopy, and quantum chemical calculations. However, for this compound, specific comparative data is not available. This indicates an opportunity for future research to perform experimental characterization and computational modeling to establish and validate the theoretical understanding of this compound.

V. Reaction Mechanisms and Chemical Reactivity of 2 Amino 5 Ethylthiophene 3 Carbonitrile

Mechanism of the Gewald Reaction in Thiophene (B33073) Synthesis

The synthesis of 2-amino-5-ethylthiophene-3-carbonitrile is most notably achieved through the Gewald reaction, a versatile and widely used method for the preparation of 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This one-pot, multi-component reaction involves the condensation of a ketone (in this case, butan-2-one), an activated nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst. wikipedia.orgorganic-chemistry.org The mechanism is a multi-step sequence involving condensation, addition of sulfur, and subsequent ring closure. arkat-usa.org

The initial step of the Gewald reaction is a Knoevenagel condensation. wikipedia.orgwikipedia.org This involves the base-catalyzed reaction between the ketone (butan-2-one) and the active methylene (B1212753) compound (malononitrile). wikipedia.orgderpharmachemica.com The base, typically a secondary or tertiary amine like piperidine (B6355638) or triethylamine (B128534), deprotonates the malononitrile (B47326) to form a resonance-stabilized carbanion. thieme-connect.com This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of butan-2-one. wikipedia.org A subsequent dehydration step eliminates a molecule of water, yielding an α,β-unsaturated nitrile, specifically 2-(butan-2-ylidene)malononitrile. derpharmachemica.comacs.org This intermediate is a crucial precursor for the subsequent cyclization. acs.org

Table 1: Key Steps in the Knoevenagel Condensation

| Step | Description | Reactants | Products |

| 1 | Base-catalyzed deprotonation | Malononitrile, Base | Resonance-stabilized carbanion |

| 2 | Nucleophilic attack | Carbanion, Butan-2-one | Aldol-type adduct |

| 3 | Dehydration | Aldol-type adduct | 2-(Butan-2-ylidene)malononitrile, Water |

Following the Knoevenagel condensation, the α,β-unsaturated nitrile reacts with elemental sulfur. acs.org The base in the reaction mixture facilitates the addition of sulfur to the α-carbon of the nitrile group. arkat-usa.org The precise mechanism of sulfur addition is complex and can involve the formation of polysulfide intermediates. acs.orgchemrxiv.org

Nucleophilic Substitution Reactions

The 2-amino group of this compound is a key site for nucleophilic reactivity, enabling a variety of substitution reactions. These reactions are fundamental in the synthesis of more complex heterocyclic systems, particularly fused-ring structures like thieno[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry. nih.govnih.gov

Common nucleophilic substitution reactions involving the amino group include acylation and the formation of amidines, which can then undergo cyclization. For instance, treatment with formamide (B127407) or orthoesters can lead to the formation of thieno[2,3-d]pyrimidin-4-ones. nih.gov Similarly, reaction with isothiocyanates can yield thiourea (B124793) derivatives, which are precursors to 2-thioxothieno[2,3-d]pyrimidines. nih.gov

A particularly important application is the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives through Dimroth rearrangement. scielo.br In this process, the 2-aminothiophene is first converted into an N,N-dimethylformamidine derivative by reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This intermediate then reacts with various anilines, leading to the formation of 4-aminothieno[2,3-d]pyrimidines. scielo.br

Table 2: Examples of Nucleophilic Substitution Reactions and Subsequent Cyclizations

| Reagent | Intermediate Product | Final Product Class |

| Formamide | N-Formyl derivative | Thieno[2,3-d]pyrimidin-4-one |

| Isothiocyanate | Thiourea derivative | 2-Thioxothieno[2,3-d]pyrimidine |

| DMF-DMA | N,N-Dimethylformamidine | 4-Aminothieno[2,3-d]pyrimidine (after reaction with an amine) |

Reduction Reactions of Related Nitro Precursors

While this compound is typically synthesized via the Gewald reaction, the reduction of a corresponding nitro precursor represents an alternative synthetic route. The reduction of nitro groups, particularly on aromatic and heteroaromatic rings, is a well-established and fundamental transformation in organic chemistry. wikipedia.org

For the synthesis of the target compound, a hypothetical precursor would be 5-ethyl-2-nitrothiophene-3-carbonitrile. The reduction of such a nitrothiophene derivative to the corresponding amine can be achieved using a variety of reducing agents. wikipedia.org

Common methods for the reduction of aromatic and heteroaromatic nitro compounds include:

Catalytic Hydrogenation: This is a widely used industrial method, employing catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum(IV) oxide (PtO2) under a hydrogen atmosphere. wikipedia.org

Metal-Acid Systems: A classic method involves the use of a metal, such as iron, tin, or zinc, in the presence of an acid like hydrochloric acid or acetic acid. wikipedia.org

Sulfide (B99878) Reagents: Sodium sulfide or sodium hydrosulfite can also be employed for the reduction of nitro groups. wikipedia.org

Metalation Studies and Complex Formation

Metalation, particularly lithiation, is a powerful tool for the functionalization of heterocyclic compounds by creating a nucleophilic carbon center that can react with various electrophiles. stackexchange.com In the context of 2-aminothiophenes, metalation can occur at different positions on the thiophene ring, depending on the directing effects of the substituents and the reaction conditions.

For this compound, the most acidic proton is likely the one on the amino group. Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), would initially lead to deprotonation of the amino group, forming a lithium amide. If a second equivalent of the base is used, deprotonation of the thiophene ring can occur. The directing effect of the amino and cyano groups would influence the position of this second lithiation. Generally, lithiation of thiophenes is favored at the α-positions (C2 and C5) due to the stabilizing effect of the sulfur atom on the adjacent carbanion. chemicalforums.com

However, the presence of the amino group at C2 and the ethyl group at C5 complicates the regioselectivity. The directing effect of the amino group, after its deprotonation, could favor lithiation at the C3 position, though this is less common. Alternatively, if the C5 position were unsubstituted, lithiation would predominantly occur there. Given the substitution pattern of the target molecule, lithiation of the thiophene ring itself would be challenging and might require specific directing groups or reaction conditions.

Prototropic Rearrangements

Prototropic tautomerism is a fundamental concept in heterocyclic chemistry, describing the migration of a proton between two or more sites within a molecule, leading to a dynamic equilibrium between structural isomers known as tautomers. numberanalytics.comwikipedia.org For this compound, the most significant prototropic rearrangement is the amino-imino tautomerism. arkat-usa.org

The compound can exist in two tautomeric forms: the aromatic 2-amino form and the non-aromatic 2-imino form (2-imino-2,5-dihydrothiophene). arkat-usa.orgrsc.org

Figure 1: Amino-Imino Tautomerism of this compound (A schematic representation showing the equilibrium between the amino and imino tautomers)

Extensive studies on 2-aminothiophenes have shown that the equilibrium overwhelmingly favors the amino tautomer. arkat-usa.org The driving force for this preference is the stability gained from the aromaticity of the thiophene ring in the amino form. The imino tautomer disrupts this aromatic system and is therefore significantly higher in energy. arkat-usa.org While the concentration of the imino tautomer at equilibrium is very low, its transient formation is a key step in the cyclization phase of the Gewald reaction, as described in section 5.1.2. arkat-usa.org The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the thiophene ring. chimia.chclockss.org

Tandem Intramolecular Pinner/Dimroth Rearrangement

The tandem intramolecular Pinner/Dimroth rearrangement represents a powerful synthetic strategy for the construction of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines, from this compound. This reaction sequence involves an initial intramolecular cyclization via the Pinner reaction, followed by a subsequent Dimroth rearrangement to yield the thermodynamically more stable pyrimidine (B1678525) ring system.

The proposed mechanism for this tandem reaction, by analogy with similar heterocyclic systems, can be described in the following steps researchgate.netnih.gov:

Activation and N-Acylation: The carboxylic acid is first activated by phosphoryl chloride to form a highly reactive acyl chloride. This electrophile is then attacked by the amino group of this compound to form an N-acyl intermediate.

Intramolecular Pinner Reaction: The next step is an intramolecular Pinner-type reaction. The nitrile group is activated by the acidic conditions, and the oxygen atom of the neighboring amide carbonyl group acts as an internal nucleophile, attacking the nitrile carbon. This cyclization results in the formation of a six-membered oxazine (B8389632) intermediate, specifically a thieno[2,3-d] nih.govscielo.broxazine derivative. nih.gov

Dimroth Rearrangement: The oxazine intermediate is generally unstable and undergoes a Dimroth rearrangement. nih.govwikipedia.org This rearrangement involves the opening of the oxazine ring to form a new intermediate, followed by rotation and re-cyclization. The ring-opening is initiated by the cleavage of the C-O bond. Subsequently, the exocyclic nitrogen atom attacks the carbonyl carbon, leading to the formation of the more stable pyrimidine ring. This process results in the relocation of the heteroatoms within the newly formed ring. nih.govresearchgate.net

The final products of this tandem sequence are substituted thieno[2,3-d]pyrimidin-4-ones, which are of significant interest in medicinal chemistry due to their diverse biological activities. nih.govresearchgate.net The specific substituent on the pyrimidine ring is determined by the carboxylic acid used in the initial step of the reaction.

The table below summarizes the expected products from the reaction of this compound with various reagents that can initiate a tandem intramolecular Pinner/Dimroth rearrangement or a similar cyclization process to form thieno[2,3-d]pyrimidines.

| Reagent | Product Structure | Product Name |

| Formamide (HCONH₂) | 5-Ethyl-3H-thieno[2,3-d]pyrimidin-4-one | |

| Carboxylic Acid (R-COOH) / POCl₃ | 2-Alkyl-5-ethyl-3H-thieno[2,3-d]pyrimidin-4-one | |

| Urea (CO(NH₂)₂) | 5-Ethyl-1H-thieno[2,3-d]pyrimidine-2,4-dione |

Vi. Biological and Pharmacological Research on 2 Amino 5 Ethylthiophene 3 Carbonitrile and Its Derivatives

Medicinal Chemistry Applications and Therapeutic Potential

The unique structure of 2-aminothiophene derivatives makes them valuable building blocks in the creation of more complex and biologically active molecules. chemimpex.comsmolecule.com Their reactivity and structural features are highly prized in the development of novel pharmaceuticals. chemimpex.com

2-Amino-5-ethylthiophene-3-carbonitrile and its related structures serve as crucial starting materials for the synthesis of various heterocyclic compounds with proven biological value. For instance, the related compound, Ethyl 2-Amino-5-ethylthiophene-3-carboxylate, is utilized as a reagent in the synthesis of 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines, which have been investigated as dual inhibitors of thymidylate synthase and dihydrofolate reductase and as antitumor agents. chemicalbook.com Furthermore, 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene acts as a precursor in the chemical synthesis of etizolam, a benzodiazepine analog. caymanchem.com The 2-aminothiophene framework is a common starting point for producing thieno[2,3-d]pyrimidine (B153573) derivatives, a class of compounds with significant pharmacological interest. nih.govmdpi.com

The 2-aminothiophene motif is a key component in a diverse range of biologically active compounds and established drugs. nih.gov Derivatives stemming from this core structure have demonstrated a wide array of pharmacological properties, including potential as antiproliferative agents, antimicrobials, and allosteric modulators of the A1 adenosine (B11128) receptor. nih.gov The therapeutic potential of these compounds is broad, with research highlighting their promise as molecular candidates for anticancer drugs. nih.gov The versatility of the 2-aminothiophene scaffold allows for structural modifications that can enhance biological activity, making it an attractive target for drug discovery and development programs aimed at creating new, safe, and efficient therapeutic agents. nih.govnih.gov

Anticancer and Antiproliferative Activities

Derivatives of 2-aminothiophene have shown significant potential as anticancer and antiproliferative agents. nih.govnih.gov Extensive research has demonstrated their cytotoxic effects against a variety of human cancer cell lines, establishing this class of compounds as a promising area for oncology drug development. nih.govnih.gov

Studies have evaluated numerous 2-aminothiophene derivatives for their ability to inhibit the growth of cancer cells. For example, certain derivatives have shown potent antiproliferative activity against cervical adenocarcinoma (HeLa) and pancreatic adenocarcinoma (PANC-1) cell lines. nih.gov In some cases, the percentage of cell proliferation inhibition was comparable to or even higher than the standard chemotherapy drug, doxorubicin. nih.gov

| Cell Line | Compound Type | Observed Effect |

| HeLa (Cervical Cancer) | 2-Aminothiophene derivatives | Potent antiproliferative activity. nih.gov |

| PANC-1 (Pancreatic Cancer) | 2-Aminothiophene derivatives | Potent antiproliferative activity. nih.gov |

| MCF-7 (Breast Cancer) | 2-alkoxycarbonyl-3-arylamino-5-substituted thiophenes | High antiproliferative activity. nih.gov |

| L1210 (Murine Leukemia) | 2-alkoxycarbonyl-3-arylamino-5-substituted thiophenes | High antiproliferative activity. nih.gov |

The anticancer effects of 2-aminothiophene derivatives are attributed to their interaction with specific molecular targets and pathways within cancer cells. While the precise mechanisms for every derivative are still under investigation, a key pathway involves the disruption of the microtubule system, which is essential for cell division. nih.gov The cytotoxic effects of these compounds have been observed in multiple cancer cell lines, including those of the breast, cervix, and pancreas, indicating a broad spectrum of potential activity. nih.gov Research has shown that their antiproliferative effects are dose-dependent, leading to a reduction in cancer cell viability.

A primary mechanism behind the anticancer activity of many 2-aminothiophene derivatives is the inhibition of tubulin polymerization. nih.govnih.gov Microtubules are critical components of the cellular cytoskeleton and the mitotic spindle, making them a key target for cancer therapy. nih.gov Certain 2-amino-3-aroylthiophene derivatives have been identified as potent inhibitors of tubulin assembly, acting at the colchicine binding site. nih.govnih.gov

The inhibitory effect on tubulin assembly is often potent, with some derivatives showing activity comparable to or even exceeding that of the well-known tubulin inhibitor, Combretastatin A-4 (CA-4). nih.gov For example, the compound 2-Amino-3-(3′,4′,5′-trimethoxybenzoyl)-5-(thiophen-3′-yl ethynyl) thiophene (B33073) was found to be a powerful inhibitor of cell growth, with its potency as a tubulin assembly inhibitor being comparable to CA-4. nih.gov Studies have confirmed that these compounds can potently inhibit the binding of [³H]colchicine to tubulin, further evidencing their interaction at this specific site. nih.gov

| Compound Derivative | Target | Potency |

| 2-alkoxycarbonyl-3-(3′,4′,5′-trimethoxyanilino)thiophene derivative (4c) | Tubulin Polymerization | IC₅₀ value of 1.2 μM (similar to CA-4). nih.gov |

| 2-Amino-3-(3′,4′,5′-trimethoxybenzoyl)-5-(thiophen-3′-yl ethynyl) thiophene (5g) | Tubulin Assembly | Potency comparable to Combretastatin A-4 (CA-4). nih.gov |

| Various 2-amino-3-aroylthiophenes (5e–i) | Colchicine Binding | 70–90% inhibition of [³H]colchicine binding to tubulin. nih.gov |

The inhibition of tubulin polymerization by 2-aminothiophene derivatives directly impacts cell division, leading to cell cycle arrest, primarily in the G2/M phase. nih.gov This disruption of the normal cell cycle progression is a hallmark of compounds that interact with tubulin. nih.gov Flow cytometry analysis of cancer cells treated with these compounds reveals a significant increase in the proportion of cells accumulating in the G2/M phase relative to untreated cells. nih.govnih.gov

Following cell cycle arrest, these compounds can induce apoptosis, or programmed cell death. nih.govnih.gov The antiproliferative effects of the most active derivatives are associated with an increase in the sub-G1 phase of the cell cycle, which is indicative of apoptosis. nih.gov While some derivatives induce a low percentage of apoptosis directly, their primary effect is cytostatic, preventing cell growth and multiplication by interfering with the progression of the cell cycle. nih.gov This ultimately leads to apoptotic cell death in cancer cells. nih.gov

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

Derivatives of 2-aminothiophene-3-carbonitrile (B183302) have demonstrated a broad spectrum of antimicrobial activities. The versatility of the 2-aminothiophene core allows for the synthesis of compounds with significant potency against various pathogens. ijpscr.info

Antibacterial Activity: Newly synthesized 2-amino-5-nitrothiophene derivatives have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. Specifically, certain derivatives exhibited potent activity against Staphylococcus aureus, while others were effective against Escherichia coli. Another study highlighted a tetrasubstituted 2-acetylthiophene derivative that, when converted to an iminothiophene compound, was more potent than the standard drug gentamicin against Pseudomonas aeruginosa. Research into a series of 2-aminothiophene derivatives revealed significant antibacterial action against S. pneumoniae, B. subtilis, P. aeruginosa, and E. coli, with one derivative showing stronger activity than the standard drugs ampicillin and gentamicin. Furthermore, quinoline-substituted 2-amino-5-methylthiophene-3-carbonitrile derivatives have also been identified as having good antibacterial activity. ijpscr.info

Antifungal Activity: The antifungal potential of this class of compounds has also been explored. Chitosan-based films containing 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile were developed and showed potential against three species of Candida. In other research, derivatives featuring pyrazole and pyridine (B92270) rings demonstrated promising antifungal activity when compared to the standard drug Amphotericin B. Quinoline-substituted derivatives also displayed notable antifungal properties.

Antiviral and Antiparasitic Activity: The 2-aminothiophene structural motif is recognized for its broad biological properties, which include activity as inhibitors of the influenza virus polymerase. nih.gov Beyond antiviral applications, these derivatives have been extensively studied for their antileishmanial activity. Research has focused on designing and synthesizing new compounds to expand the knowledge about the pharmacophore responsible for their potential against Leishmania amazonensis. mdpi.comnih.govnih.gov

| Derivative Class | Target Organism(s) | Key Findings | Source |

|---|---|---|---|

| 2-Amino-5-nitrothiophene derivatives | Staphylococcus aureus, Escherichia coli | Exhibited specific inhibitory effects against both bacterial strains. | ijpscr.info |

| Iminothiophene derivatives | Pseudomonas aeruginosa | Showed higher potency than the standard drug gentamicin. | |

| 2-Aminothiophene with cyclic moieties | Various Bacteria & Fungi | A derivative with a p-hydroxyphenyl group showed significant antibacterial activity. Pyrazole and pyridine-bearing derivatives showed promising antifungal effects. | |

| Quinoline-substituted derivatives | Bacteria and Fungi | Compounds with methoxy and bromo substitutions on the quinoline ring showed good antimicrobial activity. | |

| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Candida species | Films loaded with this compound demonstrated antifungal potential. | |

| General 2-Aminothiophene motif | Influenza virus, Leishmania amazonensis | Recognized as inhibitors of influenza virus polymerase and potent antileishmanial agents. | nih.govmdpi.comnih.gov |

Anticonvulsant Activities

The 2-aminothiophene nucleus is a component of several molecules investigated for central nervous system activity. The structural motif is present in anxiolytic and anticonvulsant agents like bentazepam and brotizolam. nih.gov Research into heterocyclic compounds derived from 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile has explored their potential anticonvulsant properties. These studies involve synthesizing novel thienopyrimidine and thienopyridone derivatives and evaluating their effects in established anticonvulsant screening models.

Antiulcer Properties

Research into related tetrahydrothiophene structures has demonstrated significant antiulcer and antisecretory activities. A study focused on derivatives and analogues of 2-(2-pyridyl)tetrahydrothiophene-2-carbothioamide, where the core tetrahydrothiophene ring is structurally related to the scaffold of 2-aminothiophene derivatives. nih.gov These compounds were evaluated for their ability to inhibit gastric acid secretion and protect against stress-induced ulcers. nih.gov One particular derivative, N-Methyl-2-(2-pyridyl)tetrahydrothiophene-2-carbothioamide (R.P. 40749), exhibited antisecretory and antiulcer activities that were found to be at least ten times higher than those of cimetidine, a well-known antiulcer medication. nih.gov

Pharmacological Profiling and Evaluation

The 2-aminothiophene scaffold is a versatile platform for developing pharmacologically active compounds. nih.gov Pharmacological profiling has revealed that modifications at various positions on the thiophene ring can significantly modulate biological activity. mdpi.comnih.gov

Structure-activity relationship (SAR) studies have provided valuable insights. For instance, in the context of antileishmanial activity, research has explored how chemical modifications at the C-3, C-4, and C-5 positions of the 2-aminothiophene ring, as well as bioisosteric replacement of sulfur with selenium, impact efficacy. mdpi.comnih.gov It was found that the presence and size of cycloalkyl or piperidinyl chains at the C-4 and C-5 positions are important for modulating activity. nih.gov Furthermore, replacing the C-3 carbonitrile group with a carboxamide or carboxylate can be favorable for activity in certain derivatives. mdpi.com

Molecular docking and other computational analyses have been employed to understand the interaction of these derivatives with biological targets, indicating the crucial role of substituents on bioactivity. nih.gov The diverse pharmacological profiles, coupled with their synthetic accessibility, confirm that 2-aminothiophene derivatives, including those related to this compound, represent a promising class of compounds for further drug development. nih.gov

Vii. Applications in Materials Science and Industrial Research

Development of Advanced Materials

2-Aminothiophene derivatives, including 2-Amino-5-ethylthiophene-3-carbonitrile, are foundational for the development of a wide array of advanced functional materials. nih.gov The inherent properties of the thiophene (B33073) ring, combined with the reactivity of the amino and nitrile functional groups, allow for its incorporation into larger, more complex molecular architectures with tailored properties. These derivatives are instrumental in creating materials for specialized applications such as liquid crystals and nonlinear optical (NLO) materials. nih.gov The planarity and aromaticity of the thiophene core contribute to the electronic and optical properties essential for these applications.

| Material Class | Precursor Role of 2-Aminothiophene Derivatives | Potential Application |

| Liquid Crystalline Materials | Serves as a core structural unit to build mesogenic molecules. | Display technologies, sensors. |

| Nonlinear Optical (NLO) Materials | Acts as a building block for chromophores with high hyperpolarizability. | Optical communications, data storage. |

| Electrochemically Active Materials | Used to synthesize molecules like electrochemically color-switching azomethines. nih.gov | Smart windows, electronic displays. |

Intermediates in Agrochemical Synthesis

The structural motif of 2-aminothiophene is significant in the field of agricultural chemistry. Close analogs, such as 2-Amino-5-methyl-3-thiophenecarbonitrile, are utilized in the development and synthesis of agrochemicals. chemimpex.com These compounds serve as crucial intermediates for creating active ingredients in pesticides and herbicides. The thiophene ring and its functional groups can be chemically modified through various reactions to produce a diverse range of derivatives, which are then screened for biological activity to enhance crop yields and protection. chemimpex.com

Polymer Science Applications

In polymer science, 2-aminothiophene derivatives are valuable monomers for synthesizing functional polymers. The primary amino group on this compound provides a reactive site for polymerization reactions. For instance, these derivatives can be used to create polymeric dyes through diazotization and subsequent polymerization, resulting in materials that combine color properties with the processability of polymers. researchgate.net Furthermore, they are precursors for azomethine-bridged polythiophenes, a class of polymers with interesting electronic and material properties. nih.gov The incorporation of the thiophene unit into a polymer backbone can impart desirable characteristics such as thermal stability and conductivity.

Use in Electronic and Optoelectronic Materials

The field of organic electronics leverages thiophene-based compounds for their excellent electronic properties. 2-aminothiophenes are recognized as important building blocks for organic electronic and optoelectronic materials. derpharmachemica.com The electron-rich nature of the thiophene ring facilitates charge transport, a critical requirement for semiconducting materials. Derivatives of this compound can be used to synthesize oligothiophenes and polythiophenes, which are integral components in devices like organic photovoltaic (OPV) cells and organic light-emitting diodes (OLEDs). nih.gov The ability to tune the electronic properties through chemical modification of the side groups makes these compounds highly attractive for creating next-generation electronic devices. nih.gov

Dye Applications

Historically, one of the most significant industrial applications of 2-aminothiophenes is in the synthesis of azo dyes. nih.govsciforum.net The amino group of compounds like this compound can be readily diazotized and then coupled with various aromatic compounds to produce a wide spectrum of colors. sapub.org Thiophene-based azo dyes are known for their bright hues and good fastness properties on synthetic fibers like polyester. researchgate.net The substituents on the thiophene ring, such as the ethyl and cyano groups, play a crucial role in modifying the electronic structure of the resulting dye molecule, thereby influencing its color and other properties. sapub.orgresearchgate.net

| Diazo Component | Coupling Component | Resulting Dye Class | Color Range |

| Diazotized 2-Aminothiophene Derivatives | N-arylmaleimides | Polymeric Disperse Dyes researchgate.net | Various shades |

| Diazotized 2-Aminothiophene Derivatives | Aniline Derivatives | Monoazo Dyes researchgate.net | Orange to Red to Blue |

| Diazotized 2-Aminothiophene Derivatives | N-2-hydroxyethyl-1-naphthylamine | Azo Disperse Dyes sapub.org | Blue |

Aggregation-Induced Emission Studies